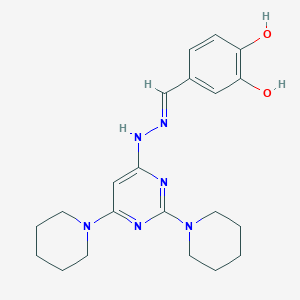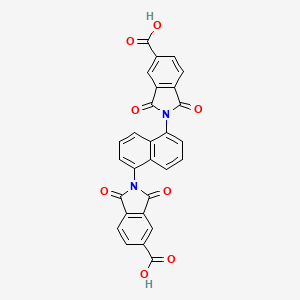
3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone, also known as DHBPMH, is a chemical compound that has attracted significant attention in the field of scientific research. This compound is a hydrazone derivative of 3,4-dihydroxybenzaldehyde and has been found to possess a range of interesting properties that make it a promising candidate for various applications.
作用机制
The mechanism of action of 3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone is thought to involve its ability to scavenge free radicals and inhibit inflammatory pathways in the body. This compound has been shown to inhibit the expression of various inflammatory cytokines and enzymes, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects in the body. This compound has been found to reduce oxidative stress, improve insulin sensitivity, and enhance cardiovascular function. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone in lab experiments is its high potency and specificity. This compound has been found to be highly effective at inhibiting specific pathways in the body, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of 3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has been found to possess potent anti-cancer properties, and further research in this area could lead to the development of new and more effective cancer therapies. Other potential areas of research include the development of new drugs for the treatment of diabetes, cardiovascular disease, and other chronic diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone involves the reaction of 3,4-dihydroxybenzaldehyde with 2,6-di-1-piperidinyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions and produces a high yield of the desired compound.
科学研究应用
3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of various diseases. This compound has been found to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular disease.
属性
IUPAC Name |
4-[(E)-[[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c28-17-8-7-16(13-18(17)29)15-22-25-19-14-20(26-9-3-1-4-10-26)24-21(23-19)27-11-5-2-6-12-27/h7-8,13-15,28-29H,1-6,9-12H2,(H,23,24,25)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTPJQOUXCLWJY-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC(=C(C=C3)O)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC(=C(C=C3)O)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6106510.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6106520.png)
![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)
![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)

![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![8,9-bis(4-chlorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6106613.png)

![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)